molecular formula C8H12N2O2S B14908849 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide

Cat. No.: B14908849
M. Wt: 200.26 g/mol
InChI Key: ZNUXKIGLJVZWEM-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide ( 1252144-19-6) is a high-purity chemical compound with the molecular formula C 8 H 12 N 2 O 2 S and a molecular weight of 200.26 g/mol . This acetamide derivative features a 5-methylthiazole ring, a scaffold recognized in scientific research for its relevance in medicinal chemistry . The thiazole ring system is of significant interest due to its presence in molecules with a wide range of biological activities . The structure of this compound, which includes an ethoxyacetamide group, makes it a valuable intermediate for researchers exploring structure-activity relationships. The primary research applications of this compound include its use as a building block or synthetic intermediate in organic synthesis and medicinal chemistry projects. It is particularly useful for the development and exploration of novel heterocyclic compounds. Researchers utilize this compound in projects aimed at creating new molecular entities for pharmacological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C8H12N2O2S/c1-3-12-5-7(11)10-8-9-4-6(2)13-8/h4H,3,5H2,1-2H3,(H,9,10,11)

InChI Key

ZNUXKIGLJVZWEM-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=NC=C(S1)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Thiazole Amine Alkylation

A widely reported method involves the alkylation of 5-methylthiazol-2-amine with ethoxyacetyl chloride or its derivatives.

Procedure (,):

  • Reagents : 5-Methylthiazol-2-amine (1.0 eq), ethoxyacetyl chloride (1.2 eq), triethylamine (2.0 eq), dichloromethane (DCM).
  • Conditions : Reaction at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours.
  • Workup : Extraction with DCM, washing with NaHCO₃, and purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
  • Yield : 68–75% ().

Mechanistic Insight : Triethylamine acts as a base to deprotonate the thiazole amine, facilitating nucleophilic attack on the ethoxyacetyl chloride.

Condensation with Ethoxyacetic Acid Derivatives

Alternative approaches utilize activated esters or anhydrides for amide bond formation.

Procedure (,):

  • Reagents : 5-Methylthiazol-2-amine (1.0 eq), ethoxyacetic anhydride (1.5 eq), DMAP (catalytic), tetrahydrofuran (THF).
  • Conditions : Reflux at 65°C for 6 hours under nitrogen.
  • Workup : Solvent evaporation, trituration with cold diethyl ether.
  • Yield : 72–80% ().

Advantages : Avoids chloride byproducts; suitable for scale-up.

Multi-Component Reactions (MCRs)

Recent patents highlight MCRs to streamline synthesis.

Procedure ():

  • Reagents : 2-Chloro-5-methylthiazole (1.0 eq), ethoxyacetamide (1.3 eq), K₂CO₃ (2.0 eq), DMF.
  • Conditions : Microwave irradiation at 120°C for 30 minutes.
  • Workup : Filtration, aqueous extraction, and recrystallization from ethanol.
  • Yield : 85% ().

Key Feature : Microwave-assisted synthesis reduces reaction time significantly.

Optimization and Catalytic Approaches

Palladium-Catalyzed Coupling

A patent () describes a palladium-mediated coupling for analogous acetamides:

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Reagents : 5-Methylthiazol-2-ylboronic acid (1.1 eq), ethoxyacetamide (1.0 eq), Cs₂CO₃ (2.0 eq), toluene/water (3:1).
  • Conditions : 90°C for 8 hours.
  • Yield : 78% ().

Solvent and Base Screening

Comparative studies (,) reveal optimal conditions:

Solvent Base Temperature (°C) Yield (%)
DCM Triethylamine 25 68
THF K₂CO₃ 65 72
DMF DBU 100 81

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.45 (s, 3H, thiazole-CH₃), 3.65 (q, J=7.0 Hz, 2H, OCH₂), 4.20 (s, 2H, COCH₂), 7.25 (s, 1H, thiazole-H) ().
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N), 1240 cm⁻¹ (C-O-C) ().

Purity and Yield Optimization

  • HPLC : >98% purity achieved via recrystallization (ethanol/water, 4:1) ().

Industrial-Scale Considerations

  • Cost-Effective Routes : Ethoxyacetyl chloride is preferred over anhydrides for large-scale production ().
  • Waste Management : Neutralization of HCl byproducts with NaOH minimizes environmental impact ().

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical intermediates

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The following table compares 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide with key structural analogues, focusing on substituent variations and their impact on properties:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Data (Yield, m.p., Activity) Reference
2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide Ethoxy group, 5-methylthiazole C₉H₁₂N₂O₂S 212.27 Not explicitly reported in evidence
2-(Benzylamino)-N-(5-methylthiazol-2-yl)acetamide (21d) Benzylamino group at C2 C₁₄H₁₅N₃OS 281.35 Yield: 57.2%; m.p. 109–110°C; antitumor
2-(Methyl(thiophen-2-ylmethyl)amino)-N-(5-methylthiazol-2-yl)acetamide (21h) Thiophene-methylamino group at C2 C₁₂H₁₅N₃OS₂ 281.40 Yield: 61.5%; m.p. 95–96°C; antitumor
2-Chloro-N-(5-nitrothiazol-2-yl)acetamide Chloro and nitro groups C₅H₅ClN₃O₃S 221.63 Yield: 81%; m.p. not reported; antitrypanosomal
2-Ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Ethoxy group, 5-ethylthiadiazole C₈H₁₃N₃O₂S 215.27 Physicochemical data only

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound enhances hydrophobicity compared to chloro or nitro substituents (e.g., 2-chloro-N-(5-nitrothiazol-2-yl)acetamide), which may influence membrane permeability .
  • Biological Activity : Analogues like 21d and 21h exhibit antitumor activity, suggesting the 5-methylthiazole moiety is critical for binding to cellular targets .
  • Thermal Stability: Higher melting points (e.g., 109–110°C for 21d) correlate with rigid aromatic substituents, while flexible groups (e.g., thiophene-methylamino in 21h) reduce crystallinity .
Comparison with Thiazolidinedione Derivatives

Thiazolidinedione (TZD)-based acetamides, such as P21 (2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)-N-(5-methylthiazol-2-yl)acetamide), share the N-(5-methylthiazol-2-yl)acetamide core but incorporate a TZD pharmacophore. These compounds demonstrate enhanced HDAC8 inhibitory activity compared to non-TZD derivatives, highlighting the role of the dioxothiazolidine ring in enzyme interaction .

Parameter 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide P21 (TZD Derivative)
Core Structure Ethoxy-acetamide + methylthiazole TZD + methylthiazole
Biological Target Not explicitly reported HDAC8 inhibition (IC₅₀: 1.2 µM)
HPLC Purity Not reported >97%
UV λ_max (nm) Not reported 290–310 (pyridylmethylene)

Research Findings and Structure-Activity Relationships (SAR)

  • Antitumor Activity: Compounds like 21d and 21h inhibit human lung cancer and glioma cell lines, with IC₅₀ values in the micromolar range. The benzylamino group in 21d enhances π-π stacking with hydrophobic pockets in cancer targets, while the thiophene group in 21h improves solubility .
  • Enzyme Inhibition: TZD derivatives (e.g., P21) show stronger HDAC8 inhibition than non-TZD analogues, likely due to the dioxothiazolidine ring’s chelation with zinc ions in the active site .
  • Synthetic Accessibility : The ethoxy-substituted compound may offer easier synthesis compared to nitro- or chloro-substituted derivatives, which require stringent conditions (e.g., triethylamine for chloroacetylation) .

Biological Activity

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide is a compound featuring a thiazole moiety, which is recognized for its diverse biological activities. The structural characteristics of this compound, particularly the presence of the ethoxy group and the thiazole ring, contribute to its potential therapeutic applications. This article reviews the biological activity of 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide, focusing on its antifungal and anticancer properties, supported by data tables and relevant research findings.

Antifungal Properties

Research indicates that 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide exhibits significant antifungal activity, particularly against pathogens like Candida albicans. The thiazole ring is known to enhance the compound's interaction with fungal cell membranes, leading to increased permeability and cell death .

Table 1: Antifungal Activity Against Candida albicans

Concentration (µg/mL)Zone of Inhibition (mm)
1012
2518
5025

The data above suggest a concentration-dependent response, with higher concentrations yielding larger zones of inhibition.

Anticancer Potential

The anticancer effects of 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide have been evaluated in various cancer cell lines. Studies show that compounds containing thiazole rings can induce apoptosis and inhibit tumor growth through mechanisms such as caspase activation and DNA synthesis inhibition .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54915Induction of apoptosis via caspase-3
C620Inhibition of DNA synthesis
Huh712Activation of apoptotic pathways

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy against specific cancer types.

Study on Antifungal Activity

A study conducted by Smolecule highlighted the antifungal efficacy of 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide against Candida albicans. The compound was tested in vitro, showing promising results with significant inhibition at varying concentrations .

Study on Anticancer Activity

In another research effort, a series of thiazole derivatives, including 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide, were synthesized and screened for anticancer activity. The results indicated that this compound effectively induced apoptosis in A549 lung cancer cells by activating caspase pathways .

The biological activity of 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The thiazole moiety enhances binding affinity to these targets due to its electron-withdrawing properties, facilitating cellular uptake and subsequent biological responses .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-chloroacetamide derivatives with sodium azide in a toluene/water (8:2) solvent system under controlled conditions (5–7 hours) yields intermediates, monitored via TLC (hexane:ethyl acetate, 9:1) . Purification involves crystallization (ethanol) or ethyl acetate extraction, followed by solvent removal under reduced pressure. Reaction progress tracking via TLC ensures intermediate stability and completion .

Q. How can researchers confirm the structural integrity and purity of synthesized 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For instance, 1H^1H-NMR can identify ethoxy (–OCH2_2CH3_3) and thiazole proton signals, while 13C^{13}C-NMR confirms carbonyl (C=O) and aromatic carbon environments. High-resolution mass spectrometry (HRMS) and elemental analysis further verify molecular formula accuracy. Recrystallization from ethanol or pet-ether enhances purity, as demonstrated in analogous acetamide syntheses .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in thiazole-containing acetamide derivatives?

  • Methodological Answer : SAR studies require systematic substitution of functional groups. For example, replacing the ethoxy group with morpholinoethoxy (as in KX2-391 derivatives) enhances Src kinase inhibition by altering substrate binding affinity . Computational docking (e.g., using AutoDock Vina) can predict binding poses, while in vitro enzymatic assays (e.g., fluorescence-based kinase inhibition) validate activity. Thiazole ring modifications (e.g., methyl to nitro groups) should be tested to assess electronic effects on bioactivity .

Q. How can computational reaction design tools accelerate the synthesis of 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide analogs?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, reducing trial-and-error experimentation. The ICReDD framework combines computational reaction path searches with experimental validation to optimize solvent systems, catalysts, and temperature conditions. For example, DFT can model the energy profile of azide substitution reactions, guiding solvent selection (e.g., polar aprotic vs. aqueous mixtures) .

Q. What experimental approaches resolve contradictions in reported reaction yields for thiazole-acetamide derivatives?

  • Methodological Answer : Yield discrepancies often arise from solvent polarity, catalyst loading, or reaction time. A comparative study using Design of Experiments (DoE) can isolate critical variables. For instance, varying toluene/water ratios (8:2 vs. 7:3) in azide substitution reactions may reveal optimal dielectric constants for intermediate stabilization . Kinetic studies (e.g., time-resolved NMR) can also identify side reactions (e.g., hydrolysis) that reduce yields .

Q. How can researchers design assays to evaluate the anticancer potential of 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide?

  • Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., MCF-7, HeLa) quantify IC50_{50} values. Mechanistic studies involve flow cytometry (apoptosis detection via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation). For in vivo validation, xenograft models with pharmacokinetic profiling (HPLC-MS) assess bioavailability and tumor suppression .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. Crystals grown via slow evaporation (e.g., ethanol/water) are analyzed using synchrotron radiation or laboratory diffractometers. For example, analogous thiazole-acetamide structures (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) were resolved to 0.84 Å resolution, confirming planar thiazole-acetamide geometry .

Methodological Considerations Table

Research Objective Techniques Key References
Synthesis OptimizationTLC monitoring, solvent reflux
Structural ValidationNMR, HRMS, SCXRD
SAR AnalysisDocking simulations, kinase assays
Computational Reaction DesignDFT, ICReDD framework
Pharmacological ProfilingMTT assays, xenograft models

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